2-(3-Chloropropyl)furan

Description

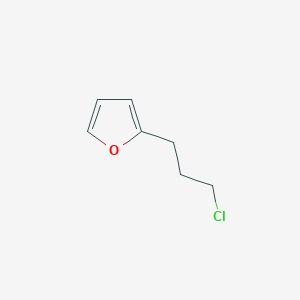

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloropropyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGZIFQSHSMNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502208 | |

| Record name | 2-(3-Chloropropyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40517-25-7 | |

| Record name | 2-(3-Chloropropyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)furan can be achieved through several methods. One common approach involves the reaction of furan with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloropropyl)furan undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as sodium cyanide, to form nitriles.

Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different functional groups.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes under specific conditions.

Common Reagents and Conditions:

Sodium Cyanide in Dimethylformamide: Used for substitution reactions to form nitriles.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

Nitriles: Formed from substitution reactions with sodium cyanide.

Oxidized Derivatives: Formed from oxidation reactions.

Reduced Derivatives: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies indicate that derivatives of furan compounds, including 2-(3-Chloropropyl)furan, exhibit significant antimicrobial properties. For instance, furocoumarins, which are structurally related to this compound, have shown effectiveness against various fungi such as Fusarium oxysporum and Botrytis cinerea, with minimal inhibitory concentrations (MIC) ranging from 2 to 8 μg/mL . This suggests that chlorinated furan derivatives might also possess similar bioactivity.

Anticancer Properties

Furan derivatives have been investigated for their anticancer potential. Research has demonstrated that certain furocoumarin derivatives can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT-15 (colon cancer) . The antiproliferative effects observed in these studies could be extrapolated to this compound, warranting further investigation into its potential as an anticancer agent.

Material Science

Epoxy Resins

The synthesis of epoxy resins from furan derivatives has been a focus area in material science. For example, the preparation of telechelic diepoxy monomers from furan compounds has been explored for use in adhesives and coatings. The resulting resins exhibit favorable mechanical properties, including a glass transition temperature (Tg) ranging from -23 °C to 65 °C depending on the furan content . This indicates the versatility of furan derivatives in creating high-performance materials.

Non-Isocyanate Polyurethanes (NIPUs)

Another application of furan derivatives is in the production of non-isocyanate polyurethanes. The carbonatation of furan-based diepoxy monomers has led to the development of telechelic bis(cyclocarbonate), which can be polymerized into NIPUs. These materials are noted for their environmentally friendly synthesis processes and mechanical properties comparable to traditional polyurethanes .

Environmental Studies

Disinfection Byproducts

Research has highlighted the formation of furan-like disinfection byproducts (DBPs) from phenolic precursors during water treatment processes. These compounds may pose health risks, including potential mutagenicity and carcinogenicity . The implications for public health underscore the need for monitoring and managing DBPs in chlorinated water systems.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)furan involves its reactivity with various nucleophiles and electrophiles. The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles, leading to the formation of new compounds. The furan ring can also participate in electrophilic substitution reactions, contributing to the synthesis of diverse organic molecules .

Comparison with Similar Compounds

2-(3-Phenylpropyl)furan

- Molecular Formula : C₁₃H₁₄O

- Molecular Weight : 186.25 g/mol

- Key Differences: The 3-phenylpropyl substituent replaces the chloropropyl group, rendering the compound less electrophilic.

- Applications: Primarily serves as a structural motif in materials science or fragrance chemistry due to its inert phenyl group.

3-Bromofuran

- Molecular Formula : C₄H₃BrO

- Molecular Weight : 146.97 g/mol

- Key Differences :

- Applications : Used in synthesizing triarylfluorobenzenes and other π-conjugated systems.

Natural Furan Derivatives

Compounds like 2-Furfuryl-5-Methylfuran and 2,2’-Methylenebis Furan (identified in plant extracts) differ significantly:

- Structural Features : These derivatives contain fused or branched furan rings without halogenated side chains.

- Reactivity : Lack electrophilic substituents like chlorine, limiting their utility in synthetic chemistry. They are primarily studied for their natural occurrence and biological roles .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

Reactivity in Synthesis: The chloropropyl group in this compound enables efficient alkylation under mild conditions, outperforming non-halogenated analogs like 2-(3-Phenylpropyl)furan in forming C–N bonds . In contrast, 3-Bromofuran’s bromine atom allows for regioselective C–H functionalization, a feature absent in chloropropyl-substituted furans .

Natural vs. Synthetic Context :

- Naturally occurring furans (e.g., those in Arisaema erubescens) lack synthetic versatility due to the absence of reactive halogens, underscoring the importance of this compound in laboratory settings .

Biological Activity

2-(3-Chloropropyl)furan is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including metal-free one-flask reactions that yield substituted furans from halogenated diazirines and alkenyl ketones. This synthetic approach is notable for its efficiency and the ability to produce a range of furan derivatives with diverse substituents .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research indicates that furan derivatives exhibit significant antimicrobial properties. For instance, certain furan compounds have shown effectiveness against both gram-negative and gram-positive bacteria. In a study involving various furan derivatives, compounds were tested for their minimum inhibitory concentrations (MICs) against bacterial strains such as E. coli and S. aureus. The results demonstrated that some furan derivatives possess broad-spectrum antimicrobial activity .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 230 | E. coli |

| p-tolylcarbamothioyl-furan-2-carboxamide | 280 | S. aureus |

Anticancer Activity

The potential of this compound as an anticancer agent has also been investigated. In vitro studies have shown that various furan derivatives can induce cytotoxic effects in cancer cell lines. For example, a derivative was tested against human cervical carcinoma (HeLa) cells and exhibited significant antiproliferative activity at concentrations as low as 20 µg/mL .

Case Study: Anticancer Efficacy

- Cell Line: HeLa

- Concentration: 20 µg/mL

- Outcome: Significant reduction in cell viability compared to control.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve interactions with cellular targets such as DNA and protein kinases. Some studies suggest that furan derivatives can form stable complexes with DNA, potentially interfering with replication processes and leading to cell death in cancerous cells .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential volatility and irritancy. Monitor airborne concentrations via real-time GC-MS, adhering to surrogate-based exposure limits (e.g., ≤1 ppb for furan derivatives) . Store away from oxidizers, as chloropropyl groups may undergo exothermic decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.